6-Hydroxy-2-naphthoyl chloride
Overview
Description
6-Hydroxy-2-naphthoyl chloride is a chemical compound with the molecular formula C₁₁H₇ClO₂ and a molecular weight of 206.63 g/mol . It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 6th position and a carbonyl chloride group at the 2nd position. This compound is primarily used in organic synthesis and has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-naphthoyl chloride typically involves the chlorination of 6-hydroxy-2-naphthoic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2-naphthoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-hydroxy-2-naphthoic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
6-Hydroxy-2-naphthoyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-naphthoyl chloride is primarily based on its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form various derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Comparison with Similar Compounds
6-Hydroxy-2-naphthoic acid: Similar structure but lacks the acyl chloride group.
2-Naphthoyl chloride: Lacks the hydroxyl group at the 6th position.
Uniqueness: 6-Hydroxy-2-naphthoyl chloride is unique due to the presence of both a hydroxyl group and an acyl chloride group, which imparts distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
6-hydroxynaphthalene-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-6,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFQLMARJGZTHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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